N-丙-2-炔基甲酰胺甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

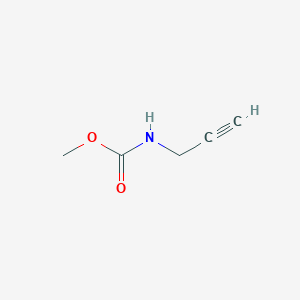

Methyl N-prop-2-ynylcarbamate is a chemical compound with the CAS Number: 139372-09-1 . It has a molecular weight of 113.12 and is used in scientific research due to its diverse applications, including its role as a potent inhibitor for certain enzymes.

Synthesis Analysis

The synthesis of compounds similar to methyl N-prop-2-ynylcarbamate has been discussed in various studies. For instance, the synthesis of N-methylated polypeptides has been explored . Another study discussed the one-pot synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol .Molecular Structure Analysis

The molecular structure of methyl N-prop-2-ynylcarbamate can be represented by the Inchi Code: 1S/C5H7NO2/c1-3-4-6-5(7)8-2/h1H,4H2,2H3,(H,6,7) .Physical And Chemical Properties Analysis

Methyl N-prop-2-ynylcarbamate is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学研究应用

Molluscicidal Activity

“Methyl N-prop-2-ynylcarbamate” is a type of N-methyl carbamate derivative. These derivatives have been synthesized and tested against Helix aspersa snails, showing potent molluscicidal activity . The results showed that these new synthesized carbamate derivatives were highly potent against the snails .

Insecticidal Activity

N-methyl carbamate derivatives, like “methyl N-prop-2-ynylcarbamate”, have also been synthesized and tested for their insecticidal activity . These compounds have been manipulated to improve stability, toxicity, selectivity, and efficacy .

Histone H3 Lysine 9 Demethylase (KDM4) Inhibitory Activity

“Methyl N-prop-2-ynylcarbamate” derivatives have been evaluated for their inhibitory activity against histone H3 lysine 9 demethylase (KDM4) . This enzyme plays a crucial role in the regulation of eukaryotic cellular systems such as transcriptional regulation, chromatin organization, and gene expression .

Biochemical Reagent

“Methyl N-prop-2-ynylcarbamate” can be used as a biochemical reagent for life science related research . It can be used as a biological material or organic compound .

安全和危害

作用机制

Target of Action

Methyl N-prop-2-ynylcarbamate, also known as methyl N-(prop-2-yn-1-yl)carbamate, is a compound that primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. It plays a crucial role in the regulation of mood and behavior .

Mode of Action

The compound acts as an inhibitor of MAO . It binds to the active site of the enzyme, preventing it from interacting with its usual substrates, the monoamines. This inhibition results in an increase in the levels of monoamines, which can have various effects depending on the specific monoamine involved .

Biochemical Pathways

The inhibition of MAO affects several biochemical pathways. The most notable is the monoamine pathway , where the monoamines dopamine, norepinephrine, and serotonin are metabolized. By inhibiting MAO, the compound prevents the breakdown of these monoamines, leading to their increased availability. This can result in enhanced neurotransmission, which can have various downstream effects, including mood elevation .

Result of Action

The primary result of the action of methyl N-prop-2-ynylcarbamate is an increase in monoamine neurotransmission. This can lead to various effects, including mood elevation, which may be beneficial in the treatment of conditions such as depression . Excessive monoamine levels can also lead to side effects, including hypertension and serotonin syndrome .

Action Environment

The action of methyl N-prop-2-ynylcarbamate can be influenced by various environmental factors. For example, the presence of other drugs that also increase monoamine levels can potentiate its effects, potentially leading to toxicity. Additionally, factors such as pH and temperature can influence the stability of the compound and its ability to inhibit MAO .

属性

IUPAC Name |

methyl N-prop-2-ynylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4-6-5(7)8-2/h1H,4H2,2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXCRKVVJMSNLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-prop-2-ynylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2995858.png)

![tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2995859.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2995863.png)

![3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2995864.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2995865.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2995867.png)

![2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2995873.png)

![N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2995876.png)

![3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B2995877.png)